molecular formula C17H20Br2F2N4O B12377040 5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole

5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole

Cat. No.: B12377040
M. Wt: 494.2 g/mol
InChI Key: YRFOQHHFWYWAST-UHFFFAOYSA-N
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Description

5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of bromine atoms at the 5 and 6 positions of the benzimidazole ring.

    Difluoromethylation: Addition of a difluoromethyl group at the 4 position.

    Oxan-4-yl Substitution: Incorporation of an oxan-4-yl group.

    Piperazine Substitution: Attachment of a piperazine ring at the 2 position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the bromine atoms or the difluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with a ketone or aldehyde group, while substitution could introduce new functional groups at specific positions.

Scientific Research Applications

5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds with a piperazine ring and various functional groups.

    Difluoromethyl Compounds: Molecules containing the difluoromethyl group.

Uniqueness

5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzimidazole or piperazine derivatives.

Properties

Molecular Formula

C17H20Br2F2N4O

Molecular Weight

494.2 g/mol

IUPAC Name

5,6-dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole

InChI

InChI=1S/C17H20Br2F2N4O/c18-11-9-12-15(13(14(11)19)16(20)21)23-17(24-5-3-22-4-6-24)25(12)10-1-7-26-8-2-10/h9-10,16,22H,1-8H2

InChI Key

YRFOQHHFWYWAST-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=CC(=C(C(=C3N=C2N4CCNCC4)C(F)F)Br)Br

Origin of Product

United States

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